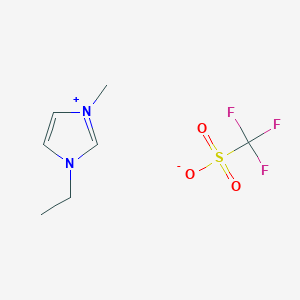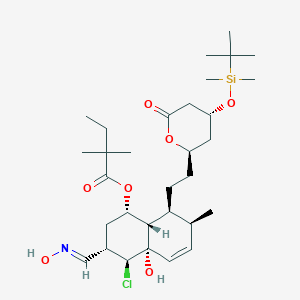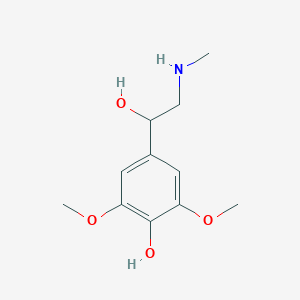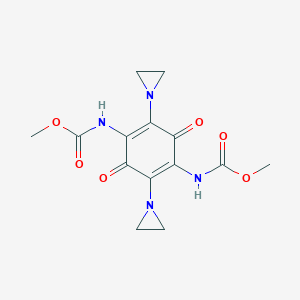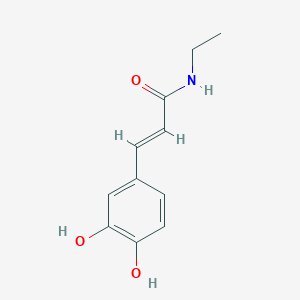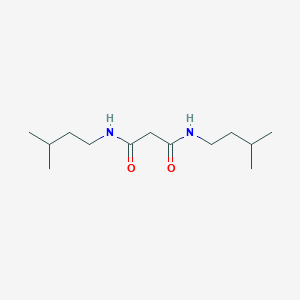
1,3,6-Tmaqag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Tmaqag, also known as 1,3,6-trimethyl-2,5-dihydroxy-p-benzoquinone, is a naturally occurring compound found in various plants, including the Chinese herb Tripterygium wilfordii. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of 1,3,6-Tmaqag is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and immune responses, and their inhibition by 1,3,6-Tmaqag may contribute to its anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
1,3,6-Tmaqag has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the suppression of T-cell proliferation, and the induction of apoptosis in cancer cells. These effects are thought to contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,6-Tmaqag has several advantages for use in laboratory experiments, including its stability, solubility, and availability. However, its low bioavailability and potential toxicity at high doses may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1,3,6-Tmaqag, including the development of novel synthetic analogs with improved bioavailability and efficacy, the investigation of its potential use in combination with other drugs for synergistic effects, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 1,3,6-Tmaqag is a promising compound with potential therapeutic applications in various fields of medicine. Its unique chemical structure and biological properties make it an attractive candidate for further research and development.
Applications De Recherche Scientifique
1,3,6-Tmaqag has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and autoimmune diseases. It has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propriétés
Numéro CAS |
132367-98-7 |
|---|---|
Nom du produit |
1,3,6-Tmaqag |
Formule moléculaire |
C23H22O11 |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O11/c1-8-14(33-23-22(31)21(30)20(29)15(34-23)7-32-9(2)24)6-13-16(17(8)26)19(28)11-4-3-10(25)5-12(11)18(13)27/h3-6,15,20-23,25-26,29-31H,7H2,1-2H3/t15-,20-,21+,22-,23-/m1/s1 |
Clé InChI |
NZFWKPNBKZRWCW-NOGCDZMRSA-N |
SMILES isomérique |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O |
SMILES canonique |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O |
Synonymes |
1,3,6-TMAQAG 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-acetylglucoside) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



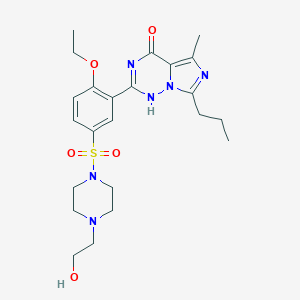
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

